1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chloropyrimidine moiety, linked to an ethylbutanone chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as diisopropylethylamine (DIEA). For instance, a common synthetic route involves heating a mixture of 5-chloro-2-iodopyrimidine and the piperidine derivative in DMF at 60°C for several hours .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up, such as continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the molecule.
Scientific Research Applications
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It finds applications in the development of agrochemicals and other specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one involves its interaction with specific molecular targets. For instance, as a GPR119 agonist, it stimulates glucose-dependent insulin release by acting on pancreatic β-cells and promotes the secretion of incretin hormones like GLP-1 in the gastrointestinal tract . This dual mechanism is particularly beneficial for managing blood glucose levels in diabetic patients.
Comparison with Similar Compounds
When compared to similar compounds, 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one stands out due to its specific substitution pattern and functional groups. Similar compounds include:
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one: This compound has a trifluoromethyl group instead of an ethyl group, which can significantly alter its chemical properties and biological activity.
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one: The presence of a methyl group instead of an ethyl group can affect its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-11(4-2)14(20)19-7-5-13(6-8-19)21-15-17-9-12(16)10-18-15/h9-11,13H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBWGLLTNVHKDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.